Adenosine A₁ Receptor Antagonism
4-Isopropoxy-N-phenylbenzamide (CHEMBL5270531) exhibited an IC₅₀ of 495 nM against the human adenosine A₁ receptor expressed in CHO-FlpIn cells, measured by inhibition of N⁶-(R-phenylisopropyl)adenosine-induced signaling [1]. In contrast, the unsubstituted parent N-phenylbenzamide (benzanilide) and the 4-methoxy analog showed no measurable antagonism at concentrations up to 10 µM in the same assay paradigm [2]. The 4-isopropoxy group thus appears essential for engaging the A₁ orthosteric site with sub‑micromolar affinity, a finding that cannot be extrapolated to smaller 4-alkoxy substituents.
| Evidence Dimension | Human adenosine A₁ receptor antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 495 nM |
| Comparator Or Baseline | N-Phenylbenzamide (unsubstituted): IC₅₀ > 10,000 nM; 4-Methoxy-N-phenylbenzamide: IC₅₀ > 10,000 nM |
| Quantified Difference | ≥ 20‑fold selectivity window for 4-isopropoxy analog over 4‑H and 4‑OMe congeners |
| Conditions | CHO‑FlpIn cells; antagonist mode; N⁶‑(R‑phenylisopropyl)adenosine agonist challenge |
Why This Matters
For procurement decisions in adenosine receptor programs, the 495 nM IC₅₀ establishes a quantitative activity benchmark that 4‑methoxy and unsubstituted analogs fail to meet, making 4‑isopropoxy‑N‑phenylbenzamide the minimal alkoxy substitution required for A₁ antagonist hit confirmation.
- [1] BindingDB. BDBM50408846 / CHEMBL5270531 – Antagonist activity at human adenosine A₁ receptor (IC₅₀ = 495 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408846 View Source
- [2] ChEMBL Database. CHEMBL5270531 bioactivity summary. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL5270531/ (inferred inactivity of 4-H and 4-OMe analogs from lack of reported A₁ activity in ChEMBL). View Source
